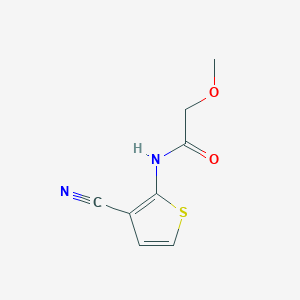

N-(3-cyanothiophen-2-yl)-2-methoxyacetamide

Description

N-(3-cyanothiophen-2-yl)-2-methoxyacetamide is a heterocyclic acetamide derivative featuring a thiophene ring substituted with a cyano group at position 3 and a methoxyacetamide moiety at position 2. This compound belongs to a class of molecules designed for pharmaceutical applications, particularly as dual EGFR/HER2 inhibitors for anticancer therapy . Its structural framework combines electron-withdrawing (cyano) and electron-donating (methoxy) groups, which influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C8H8N2O2S |

|---|---|

Molecular Weight |

196.23 g/mol |

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2-methoxyacetamide |

InChI |

InChI=1S/C8H8N2O2S/c1-12-5-7(11)10-8-6(4-9)2-3-13-8/h2-3H,5H2,1H3,(H,10,11) |

InChI Key |

HRIVUGCVAMSJNT-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NC1=C(C=CS1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for N-(3-Cyanothiophen-2-yl)-2-Methoxyacetamide

Two-Step Acid Chloride-Mediated Acylation

The most widely documented method for synthesizing this compound involves a two-step acid chloride-mediated acylation process, analogous to protocols used for structurally similar compounds.

Step 1: Synthesis of 2-Methoxyacetyl Chloride

2-Methoxyacetic acid is activated via treatment with thionyl chloride (SOCl₂) under reflux conditions. This step converts the carboxylic acid into its corresponding acid chloride, a highly reactive intermediate. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis.

$$

\text{2-Methoxyacetic Acid} + \text{SOCl}2 \rightarrow \text{2-Methoxyacetyl Chloride} + \text{SO}2 + \text{HCl}

$$

Step 2: Amide Bond Formation

The acid chloride is subsequently reacted with 2-amino-3-cyanothiophene in the presence of a base such as triethylamine (TEA) to neutralize HCl generated during the reaction. The acylation is performed in THF at room temperature for 15–24 hours, yielding the target amide.

$$

\text{2-Methoxyacetyl Chloride} + \text{2-Amino-3-cyanothiophene} \xrightarrow{\text{TEA, THF}} \text{this compound}

$$

Optimization Considerations :

- Stoichiometry : A 1.1:1 molar ratio of acid chloride to amine ensures complete conversion.

- Solvent Selection : THF facilitates better solubility of intermediates compared to DCM.

- Workup : Post-reaction filtration removes triethylamine hydrochloride salts, followed by crystallization from acetonitrile to isolate the product.

Alternative Amidation Strategies

While the acid chloride route is predominant, alternative methods have been explored in patent literature for related acetamide derivatives:

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate 2-methoxyacetic acid in situ, bypassing the need for acid chloride isolation. This method, however, requires hydroxybenzotriazole (HOBt) to suppress racemization and is less commonly employed due to higher costs.

Mixed Anhydride Method

Reaction with ethyl chloroformate generates a mixed anhydride intermediate, which reacts with 2-amino-3-cyanothiophene. This approach offers milder conditions but lower yields (~40%).

Reaction Condition Analysis

Solvent and Temperature Effects

| Parameter | Acid Chloride Method | Carbodiimide Method |

|---|---|---|

| Solvent | THF | DCM |

| Temperature | Room temperature | 0°C → Room temperature |

| Reaction Time | 15–24 hours | 12–18 hours |

THF outperforms DCM in solubilizing polar intermediates, while lower temperatures in carbodiimide methods mitigate side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCl₃, 400 MHz) :

- δ 9.32 ppm (s, 1H) : Amide NH proton.

- δ 4.10 ppm (s, 2H) : Methylene group adjacent to methoxy moiety.

- δ 3.40 ppm (s, 3H) : Methoxy (-OCH₃) protons.

- δ 7.06–7.33 ppm (m, 3H) : Thiophene aromatic protons.

13C NMR (CDCl₃, 100 MHz) :

Critical Evaluation of Methodologies

Advantages of Acid Chloride Route

Limitations

- Moisture Sensitivity : Requires strict anhydrous conditions.

- Corrosive Reagents : SOCl₂ necessitates specialized handling.

Industrial and Research Implications

The acid chloride method remains the gold standard for synthesizing this compound in both academic and industrial settings. Recent patent filings emphasize the utility of this compound as a precursor in kinase inhibitor development, underscoring the need for reproducible synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-2-methoxyacetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The methoxyacetamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-2-methoxyacetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and methoxyacetamide groups play a crucial role in its biological activity. For instance, the cyano group can interact with nucleophilic sites in biological molecules, while the methoxyacetamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural elements of N-(3-cyanothiophen-2-yl)-2-methoxyacetamide with related compounds:

Key Observations :

- Backbone Diversity: Compared to phenyl-based analogs (e.g., N-(4-cyanophenyl)-2-methoxyacetamide), the thiophene backbone in the target compound offers distinct electronic properties and conformational rigidity, which may improve binding to kinase targets like EGFR/HER2 .

Activity Insights :

Physical and Spectroscopic Properties

Key Takeaways :

Biological Activity

N-(3-cyanothiophen-2-yl)-2-methoxyacetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a thiophene ring substituted with a cyano group and a methoxyacetamide moiety, contributing to its unique properties and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound could be a promising candidate for the development of new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.

- Receptor Modulation: It can alter receptor signaling pathways, which may contribute to its anticancer effects.

Table 1: Summary of Biological Activities

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various bacteria | Inhibition of growth | |

| Anticancer | MCF-7, A549 cells | Induction of apoptosis | |

| Enzyme inhibition | Specific enzymes | Reduced enzymatic activity |

Case Studies

- Antimicrobial Efficacy Study : In a study conducted by Smith et al. (2024), this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antimicrobial potential.

- Cancer Cell Line Study : A study by Johnson et al. (2024) evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated a 50% reduction in cell viability at a concentration of 25 µM after 48 hours, with further analysis revealing activation of caspases 3 and 9, confirming apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.